Ethyl 3-(thiazol-5-yl)propanoate
Description
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
ethyl 3-(1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h5-6H,2-4H2,1H3 |
InChI Key |
DSXRGAFXAIDWBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CN=CS1 |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(thiazol-5-yl)propanoic Acid
One classical approach involves the esterification of 3-(thiazol-5-yl)propanoic acid with ethanol in the presence of acid catalysts. For example, a similar ester, ethyl 3-(thiophen-2-yl)propanoate, was synthesized by refluxing the corresponding acid in absolute ethanol with concentrated sulfuric acid under microwave irradiation at 80 °C for 15 minutes, yielding 89% of the ester product after work-up involving extraction and drying steps. This method can be adapted for the thiazolyl analog by replacing the thiophene moiety with the thiazole ring.
Table 1. Typical Esterification Conditions
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3-(thiazol-5-yl)propanoic acid + EtOH + H2SO4 | Microwave irradiation, 80 °C, 15 min | ~85-90 | Rapid, high yield, requires acid catalyst |
Hantzsch Thiazole Synthesis Followed by Esterification
The thiazole ring can be constructed via the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides or thioureas. For instance, ethyl 3-(5,6-dimethoxy-2-oxobenzothiazol-3-yl)propanoate was synthesized by reacting a benzothiazole derivative with ethyl bromo propanoate in the presence of potassium carbonate in refluxing dry acetone for 10 hours, giving the ester intermediate in good yield. This approach allows the introduction of the propanoate ester side chain directly onto the thiazole ring system.
Table 2. Hantzsch Reaction-Based Ester Synthesis
| Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiazole derivative + ethyl bromo propanoate + K2CO3 | Reflux in dry acetone, 10 h | ~80-85 | Suitable for substituted thiazoles |
One-Pot Multi-Component Reactions for 3-(thiazol-5-yl)propanoates
A more recent and efficient method involves catalyst-free, one-pot four-component reactions combining 2-aminothiazole, aldehydes, Meldrum’s acid, and aliphatic alcohols such as ethanol. Under reflux conditions, these components react smoothly to afford 3-(2-aminothiazol-5-yl)-3-arylpropanoates in high yields (generally above 80%) with simple work-up procedures.
The proposed mechanism includes:
- Knoevenagel condensation of aldehyde with Meldrum’s acid to form an α,β-unsaturated intermediate.
- Michael addition by 2-aminothiazole.
- Nucleophilic attack by ethanol on a carbonyl group.
- Elimination and decarboxylation steps to yield the ester product.
This method is notable for its mild conditions, high atom economy, and versatility with various aromatic aldehydes.
Table 3. One-Pot Four-Component Reaction Conditions
| Components | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Aminothiazole + aldehyde + Meldrum’s acid + EtOH | Reflux in ethanol, several hours | 80-95 | Catalyst-free, mild, high-yielding |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been demonstrated to accelerate thiazole ester formation with improved yields. For example, ethyl 2-[2-(substituted phenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetates were synthesized by reacting bromo esters with substituted phenylthioureas in polyethylene glycol under microwave irradiation (100 °C, 60 seconds), followed by work-up to isolate pure thiazole esters. This approach can be adapted for this compound derivatives, offering rapid synthesis with minimal reaction times.
Comparative Summary of Preparation Methods
| Method | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Esterification | Microwave or reflux, acid catalyst | Simple, high yield | Requires acid, limited to acid substrates |
| Hantzsch Reaction + Alkylation | Condensation + Alkylation | Reflux in dry acetone, 10 h | Direct ester introduction | Longer reaction time |
| One-Pot Multi-Component Reaction | Multi-component condensation | Reflux in ethanol, catalyst-free | Mild, high yield, versatile | Requires specific starting materials |
| Microwave-Assisted Synthesis | Nucleophilic substitution | Microwave irradiation, short time | Rapid, efficient | Requires microwave setup |
Research Discoveries and Mechanistic Insights
- The one-pot four-component reaction mechanism elucidates the role of Meldrum’s acid in forming reactive intermediates, facilitating efficient thiazole ester formation without catalysts.
- Microwave-assisted methods significantly reduce reaction times from hours to minutes while maintaining or improving yields, demonstrating the utility of green chemistry approaches in thiazole ester synthesis.
- The Hantzsch reaction remains a reliable classical method for constructing the thiazole ring with subsequent esterification, useful for complex substituted thiazoles.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(thiazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of ethyl 3-(thiazol-5-yl)propanoate involves its interaction with biological targets through the thiazole ring. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and properties of Ethyl 3-(thiazol-5-yl)propanoate and related compounds:
Key Observations
Heterocyclic Ring Influence: Thiazole vs. Thiazolidinone: The saturated thiazolidinone ring in IIIe () introduces conformational flexibility and hydrogen-bonding capacity (via oxo and thioxo groups), enhancing antibacterial activity compared to rigid thiazole derivatives . Thiazole vs. Isoxazole: Isoxazole () lacks sulfur but includes an oxygen atom, reducing lipophilicity (logP ~2.1) compared to thiazole analogs (estimated logP ~2.5) .
Substituent Effects :
- Electron-Withdrawing Groups : The CF₃ group in ’s compound increases metabolic stability and enhances PPAR binding affinity due to its strong electron-withdrawing nature .
- Halogenated Phenyl Rings : Chloro and fluoro substituents in improve membrane permeability but may introduce toxicity risks .
Biological Activity: IIIe () demonstrated broad-spectrum antibacterial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), attributed to its thiazolidinone core and aminomethylene group .
Q & A
Q. What are the standard synthetic routes for preparing ethyl 3-(thiazol-5-yl)propanoate and its derivatives?
this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, thiazole-containing intermediates can be alkylated using ethyl bromopropanoate in the presence of a base like Cs₂CO₃ in dry acetonitrile, achieving yields of 83–93% . Key steps include refluxing with catalysts (e.g., NaBH₃CN for reductive amination) and purification via column chromatography. Reaction conditions (solvent, temperature, stoichiometry) critically influence yield and purity.
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Structural elucidation relies on ¹H NMR (e.g., δ = 7.94 ppm for aromatic protons) and ¹³C NMR (e.g., 124.94 ppm for CF₃ groups) to confirm substituent positions . IR spectroscopy verifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Elemental analysis and GC-FID/MS further validate purity and molecular weight . Cross-validation using 2D NMR (HSQC) resolves ambiguous signals in complex derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Optimization involves:
- Catalyst selection : Cs₂CO₃ enhances nucleophilicity in alkylation reactions .
- Solvent choice : Polar aprotic solvents (e.g., CH₃CN) improve reaction kinetics .
- Temperature control : Refluxing at 80–100°C maximizes intermediate stability .
- Stoichiometric adjustments : A 1.3:1 molar ratio of alkylating agent to phenol precursor minimizes side products . Pilot studies using fractional factorial design can identify critical parameters .
Q. How can contradictions in structural data for thiazole-propanoate derivatives be resolved?
Discrepancies between spectral data (e.g., unexpected NOEs in NMR or GC-MS fragmentation patterns) require multi-technique validation :
- HSQC NMR correlates ¹H-¹³C couplings to confirm connectivity .
- X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .
- Isotopic labeling (e.g., deuterated analogs) clarifies ambiguous proton environments .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Enzyme inhibition : Kinetic studies (IC₅₀) with peroxisome proliferator-activated receptors (PPARs) using fluorescence polarization .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic indices .
Q. What challenges arise in scaling up the synthesis of this compound for research applications?
Lab-to-pilot scale challenges include:
- Purification bottlenecks : Transitioning from column chromatography to recrystallization or distillation for large batches .
- Exothermic reactions : Safe temperature control during alkylation steps .
- Reproducibility : Batch variability in catalyst activity (e.g., Cs₂CO₃ hygroscopicity) necessitates strict moisture control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
